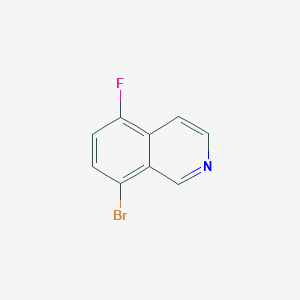

8-Bromo-5-fluoroisoquinoline

Description

Overview of Isoquinoline (B145761) Derivatives in Chemical Synthesis and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical and pharmaceutical sciences. nih.govamerigoscientific.com These structures are considered "privileged" in medicinal chemistry because they serve as essential templates for drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. nih.gov The inherent versatility of the isoquinoline framework allows for structural modifications and the introduction of various substituents, leading to a diverse library of compounds with tailored biological functions. nih.govresearchgate.net

In the realm of chemical synthesis, isoquinoline derivatives are not only the targets of complex syntheses but also serve as versatile intermediates. amerigoscientific.com They are used in the creation of pharmaceuticals, functional materials like dyes and pigments, and advanced materials such as conductive polymers and metal-organic frameworks (MOFs). amerigoscientific.com The development of efficient synthetic strategies, moving from traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions to modern transition-metal-catalyzed and photocatalytic processes, remains an active area of research, driven by the continuous demand for novel isoquinoline-based molecules. nih.govsioc-journal.cnrsc.org

Strategic Importance of Halogen Substituents in Aromatic Systems

The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into aromatic systems like isoquinoline is a critical strategy in modern chemistry. Halogens exert a dual electronic influence: they are electron-withdrawing through the inductive effect due to their high electronegativity, yet they can be electron-donating through resonance via their lone pairs. libretexts.org This combination makes most halogens (Cl, Br, I) deactivating yet ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com Fluorine is also ortho, para-directing but is the most electronegative. libretexts.org

This unique characteristic allows chemists to precisely control the reactivity and regioselectivity of subsequent chemical transformations. numberanalytics.com Beyond influencing reaction outcomes, halogens play a crucial role in modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is vital in drug design. Furthermore, heavier halogens (Br, I) can participate in a highly directional, noncovalent interaction known as "halogen bonding." acs.orgmdpi.com In a halogen bond, the halogen atom acts as an electrophilic center (a Lewis acid), interacting with a nucleophile. acs.org This interaction is increasingly recognized as a key tool in crystal engineering, molecular recognition, and the rational design of potent pharmaceutical agents, with the strength of the bond increasing with the polarizability of the halogen (F << Cl < Br < I). mdpi.com

Research Rationale for Investigating 8-Bromo-5-fluoroisoquinoline

The specific compound this compound is a subject of research interest primarily due to its utility as a highly functionalized synthetic intermediate. The strategic placement of two different halogen atoms on the isoquinoline core provides distinct reactive handles for chemists to exploit. The bromine atom at the C-8 position and the fluorine atom at the C-5 position create a unique electronic environment and offer orthogonal reactivity, meaning one halogen can be selectively reacted while the other remains intact, allowing for stepwise and controlled molecular assembly.

A primary research rationale for its investigation is its application as a key building block in the synthesis of complex molecules with potential therapeutic value. For instance, this compound has been utilized in the synthesis of substituted nucleoside analogs designed as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is an enzyme involved in various cellular processes, and its inhibition is a target in cancer research. google.com In a documented synthetic route, this compound is treated with a strong base like lithium diisopropylamide (LDA) to facilitate the introduction of other functional groups, demonstrating its role as a precursor to more elaborate molecular architectures. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1378874-27-1 |

| Molecular Formula | C₉H₅BrFN |

| Boiling Point | 310.3 ± 22.0 °C at 760 mmHg |

| MDL Number | MFCD11846307 |

Data sourced from references sigmaaldrich.comguidechem.comscribd.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJQDOYLFSTNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378874-27-1 | |

| Record name | 8-bromo-5-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 8 Bromo 5 Fluoroisoquinoline

Cross-Coupling Reactions Involving 8-Bromo-5-fluoroisoquinoline

The bromine atom at the C8 position is the primary site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed reactions are pivotal in functionalizing the this compound scaffold. The Suzuki-Miyaura and Sonogashira couplings are prominent examples, facilitating the introduction of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comchemistryviews.org This reaction is highly effective for creating biaryl structures. The general reactivity for Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents, with electron-donating groups on the boronic acid often promoting the reaction. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be optimized through systematic screening or machine learning approaches. chemistryviews.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C, 12h | 8-Aryl-5-fluoroisoquinoline | Good | |

| 8-Bromo-3,3′,4′,5,7-penta-O-isopropylquercetin | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 4h | 8-(Thiophen-3-yl)-3,3′,4′,5,7-penta-O-isopropylquercetin | 8-10% | mdpi.com |

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne. walisongo.ac.idwikipedia.org This reaction is typically cocatalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. walisongo.ac.idwikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | rt, 4h | 5-Fluoro-8-(phenylethynyl)isoquinoline | Moderate to Good | walisongo.ac.idlibretexts.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Benzene (B151609) | rt | Bis(4-bromophenyl)acetylene | High | wikipedia.org |

Recent advancements have also focused on developing copper-free Sonogashira protocols to avoid potential homocoupling of the alkyne (Glaser coupling). gelest.com

Other Transition Metal-Mediated Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromine at the C8 position readily undergoes this transformation, allowing for the introduction of a variety of primary and secondary amines. The choice of phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgorganic-chemistry.org

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the arylamine product and regenerate the catalyst. wikipedia.org

Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

Nucleophilic substitution reactions offer another avenue for the functionalization of this compound, with the reactivity being highly dependent on the position and nature of the halogen.

Reactivity at Halogenated Positions (Bromine and Fluorine)

The bromine atom at C8, being a better leaving group than fluorine, is more susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly when the ring is activated by electron-withdrawing groups. However, such reactions often require harsh conditions. The fluorine atom at C5 is generally less reactive towards nucleophilic substitution. In some cases, the introduction of a strong electron-withdrawing group, such as a nitro group, can activate an adjacent halogen for nucleophilic substitution. semanticscholar.org For instance, nitration of bromoquinolines can facilitate the displacement of the bromine by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org

Directed Ortho Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the isoquinoline nitrogen itself can act as a weak DMG, more potent directing groups can be installed to achieve high regioselectivity. In the case of this compound, the fluorine atom can act as a moderate directing group. organic-chemistry.org The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. For example, lithiation of halogenated o-tolualdehyde tert-butylimines followed by electrophilic trapping has been used to synthesize polysubstituted isoquinolines. nih.govharvard.edu

Electrophilic Functionalization of this compound

Electrophilic aromatic substitution on the isoquinoline ring is influenced by the electronic properties of the existing substituents. The isoquinoline nitrogen is deactivating towards electrophilic attack. The fluorine atom at C5 is an ortho-, para-director but is also deactivating, while the bromine at C8 is deactivating. Electrophilic halogenation, for instance, typically occurs at the C5 or C8 positions of the isoquinoline ring due to inherent electronic bias. acs.org However, specific reagents and conditions can be employed to achieve functionalization at other positions. For example, N-bromosuccinimide (NBS) can be used for bromination. smolecule.com

Modification of the Nitrogen Heterocycle: N-Alkylation and N-Acylation

The nitrogen atom in the isoquinoline core is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The quaternization of the nitrogen through N-alkylation and its functionalization via N-acylation are fundamental transformations that alter the electronic properties and steric profile of the parent molecule, opening avenues for further chemical diversification and the development of new compounds with potential applications in various fields of chemical research.

The reactivity of the nitrogen atom in this compound towards electrophiles is influenced by the electronic effects of the halogen substituents on the carbocyclic ring. Generally, the quaternization of isoquinolines with alkylating agents such as alkyl halides proceeds readily under mild conditions. However, the presence of electron-withdrawing groups on the isoquinoline ring system can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions to achieve N-alkylation. thieme-connect.de

A notable and highly relevant example is the N-alkylation of 5-bromo-8-nitroisoquinoline (B189721), a close structural analog of this compound. The reaction of 5-bromo-8-nitroisoquinoline with methyl 4-toluenesulfonate in heated dimethylformamide has been reported to produce the corresponding N-methylisoquinolinium salt in high yields, ranging from 80% to 94%. thieme-connect.de This demonstrates that even with a strongly electron-withdrawing nitro group at the 8-position, N-alkylation is an efficient process. Given that fluorine is also an electron-withdrawing group, this precedent suggests that this compound would similarly undergo N-alkylation to form N-alkyl-8-bromo-5-fluoroisoquinolinium salts.

While specific experimental data for the N-acylation of this compound is not available in the reviewed literature, the general reactivity of isoquinolines suggests that this transformation is feasible. N-acylation of isoquinolines typically requires an acylating agent, such as an acyl chloride or anhydride, and may be facilitated by the use of a base to neutralize the hydrogen halide byproduct. The resulting N-acylisoquinolinium species are often reactive intermediates.

Based on the reactivity of analogous compounds, the following tables outline the expected outcomes for the N-alkylation and N-acylation of this compound.

Table 1: Representative N-Alkylation Reactions of Substituted Isoquinolines

| Starting Material | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-Bromo-8-nitroisoquinoline | Methyl 4-toluenesulfonate | Dimethylformamide | Hot | 5-Bromo-2-methyl-8-nitroisoquinolinium 4-toluenesulfonate | 80-94 | thieme-connect.de |

| Isoquinoline | Iodomethane | None | Room Temperature, 24h | 2-Methylisoquinolinium iodide | Quantitative | thieme-connect.de |

Table 2: Predicted N-Acylation of this compound

| Acylating Agent | Reagent/Catalyst | Solvent | Predicted Product |

| Acetyl chloride | Pyridine (B92270) (or other non-nucleophilic base) | Dichloromethane or Chloroform | 2-Acetyl-8-bromo-5-fluoroisoquinolinium chloride |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | 2-Benzoyl-8-bromo-5-fluoroisoquinolinium chloride |

Applications of 8 Bromo 5 Fluoroisoquinoline in Advanced Chemical Research

8-Bromo-5-fluoroisoquinoline as a Versatile Building Block in Organic Synthesis

The presence of two distinct halogen atoms at the C8 and C5 positions of the isoquinoline (B145761) ring system makes this compound a powerful tool for organic chemists. These halogens can be selectively manipulated through various cross-coupling and substitution reactions, allowing for the stepwise and controlled introduction of diverse functional groups. This versatility is fundamental to its application in constructing intricate molecular frameworks and novel heterocyclic systems.

Scaffold for Complex Molecular Architecture Construction

The this compound core serves as a robust scaffold for the assembly of complex molecular architectures. nih.gov The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the attachment of various aryl, alkyl, and amino substituents. This capability is crucial for building elaborate molecules with specific three-dimensional arrangements, a key aspect in the design of new materials and therapeutic agents. The fluorine atom, while generally less reactive in these coupling reactions, can influence the electronic properties of the molecule and serve as a site for later-stage functionalization or as a means to modulate biological activity.

Precursor for Advanced Heterocyclic Systems

Beyond its role as a scaffold, this compound is a valuable precursor for the synthesis of more complex, advanced heterocyclic systems. nih.gov The isoquinoline nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the 8-bromo-5-fluoro derivative opens doors to a vast chemical space. For instance, the bromine atom can be converted into other functional groups, such as nitriles or carboxylic acids, which can then participate in cyclization reactions to form fused or spirocyclic systems. This strategy allows for the creation of novel polycyclic aromatic and heteroaromatic compounds with unique electronic and steric properties, which are of interest for applications in organic electronics and as ligands in catalysis.

Research into this compound in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs. chemenu.com The specific substitution pattern of this compound provides a unique starting point for the development of novel therapeutic agents, with research focusing on its role in creating new pharmaceutical intermediates, exploring biological activities, and contributing to a deeper understanding of structure-activity relationships.

Development of Novel Pharmaceutical Intermediates

This compound and its derivatives are key intermediates in the synthesis of a variety of pharmacologically relevant molecules. arkpharmtech.combldpharm.com The selective reactivity of the bromine and fluorine substituents allows for the controlled introduction of pharmacophores and other functional groups necessary for biological activity. For example, the bromine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, or used in cross-coupling reactions to introduce complex side chains. This modular approach enables the efficient synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting complex molecules are being investigated for a range of therapeutic targets.

Exploration of Biological Activities and Target Interactions (e.g., PRMT5 inhibition)

Derivatives of this compound have shown promise in the modulation of various biological targets, with a notable focus on the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is an enzyme that plays a crucial role in cellular processes, and its overexpression is implicated in several types of cancer. google.comonclive.com Researchers have synthesized and evaluated a range of substituted isoquinoline derivatives, including those derived from this compound, as potential PRMT5 inhibitors. google.com These compounds are designed to bind to the active site of the enzyme, thereby blocking its activity and potentially leading to the inhibition of cancer cell growth. The unique electronic and steric properties conferred by the bromo and fluoro substituents are critical in optimizing the potency and selectivity of these inhibitors.

Contributions to Structure-Activity Relationship (SAR) Studies on Isoquinoline Scaffolds

The study of this compound and its derivatives contributes significantly to the understanding of structure-activity relationships (SAR) for isoquinoline-based compounds. By systematically modifying the substituents at the 8- and 5-positions, researchers can probe the specific interactions between the molecule and its biological target. This allows for the identification of key structural features that are essential for potency, selectivity, and desirable pharmacokinetic properties. The insights gained from these SAR studies are invaluable for the rational design of more effective and safer therapeutic agents based on the isoquinoline scaffold.

Emerging Applications in Materials Science

The field of materials science, particularly in the realm of organic electronics, has seen a surge in the use of halogenated heterocyclic compounds. While direct research on this compound for specific material applications is still emerging, the properties of structurally similar compounds provide strong evidence for its potential. A significant area of interest is in the development of Organic Light-Emitting Diodes (OLEDs).

The performance of OLEDs is critically dependent on the photophysical properties of the emitter materials. Halogenated isoquinolines are being explored for their utility in these systems. vulcanchem.com The presence of a bromine atom, as in this compound, is particularly noteworthy due to the "heavy atom effect." This effect is known to enhance the rate of intersystem crossing, a process that can improve the efficiency of phosphorescent OLEDs by facilitating the harvesting of both singlet and triplet excitons. vulcanchem.com For instance, isoquinoline derivatives incorporated into europium(III) complexes have demonstrated high external quantum efficiencies, a key metric for OLED performance. vulcanchem.com

To illustrate the potential of halogenated isoquinolines in OLEDs, the following table summarizes the applications of related compounds:

| Compound | Application in Materials Science | Relevant Properties |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | Utilized in the production of OLEDs and other advanced materials. vulcanchem.com | Halogen substituents influence electronic properties and stability. vulcanchem.com |

| 8-Bromo-7-fluoroisoquinoline | Potential for use in OLED emitters. vulcanchem.com | Bromine's heavy atom effect enhances intersystem crossing. vulcanchem.com |

Catalytic Applications

The unique electronic and steric profile of this compound also suggests its potential utility in the field of catalysis, primarily as a ligand or a precursor to a ligand in transition metal-catalyzed reactions. The nitrogen atom in the isoquinoline ring system possesses a lone pair of electrons, making it a potential coordination site for a metal center.

The presence of electron-withdrawing fluorine and bromine atoms can significantly modulate the electronic properties of the isoquinoline ring. This electronic modification can be transmitted to a coordinated metal center, thereby influencing its catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, ligands with electron-withdrawing groups can enhance the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle. vulcanchem.comlibretexts.org Research on analogous brominated N-heterocyclic carbene precursors has shown that such electronic effects can lead to high turnover numbers in catalytic processes. vulcanchem.com

The bromine atom at the 8-position of this compound is also a reactive handle that can be utilized in the synthesis of more complex ligand structures. Through reactions such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the bromo group can be replaced with various organic moieties, allowing for the facile generation of a library of tailored ligands. google.com This versatility makes this compound a valuable starting material for the development of new catalysts.

The table below highlights the catalytic relevance of related isoquinoline derivatives:

| Compound/Derivative Class | Catalytic Application | Key Features |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | May function as a ligand in coordination chemistry to enhance catalytic processes. vulcanchem.com | Halogen substituents can tune the electronic properties of the ligand. vulcanchem.com |

| Brominated N-heterocyclic carbenes (analogs) | Ligands in palladium-catalyzed couplings. vulcanchem.com | Electron-withdrawing halogens increase oxidative addition rates, leading to high turnover numbers. vulcanchem.com |

| 8-Bromoisoquinoline (B29762) derivatives | Used in palladium-catalyzed reactions like Buchwald-Hartwig amination. google.com | The bromo group serves as a site for further functionalization. google.com |

Mechanistic and Theoretical Investigations of 8 Bromo 5 Fluoroisoquinoline Reactions

Elucidation of Reaction Mechanisms in Halogenated Isoquinoline (B145761) Chemistry

The reactivity of the isoquinoline core is significantly influenced by the presence and position of halogen substituents. Halogens on the benzene (B151609) ring of the isoquinoline moiety generally exhibit reactivity similar to that of a halobenzene. In contrast, halogens at the 2- and 4-positions of a quinoline (B57606) or the 1-position of an isoquinoline are more susceptible to nucleophilic substitution, akin to α- and γ-halopyridines. iust.ac.ir 3-Haloisoquinolines display intermediate reactivity towards nucleophiles. iust.ac.ir

A common reaction involving isoquinolines is electrophilic halogenation. For instance, a direct C4-halogenation of isoquinolines can be achieved through a one-pot sequence involving dearomatization mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation and acid-promoted rearomatization. acs.org This method demonstrates high site selectivity for the C4 position and accommodates a variety of functional groups on the C5 to C8 positions. acs.org A proposed mechanism for this transformation involves the initial reaction of the isoquinoline with Boc₂O to form a dearomatized enamine-containing intermediate. acs.org This intermediate then reacts with an electrophilic halogen source, like N-Bromosuccinimide (NBS), to generate an N-acyliminium ion. acs.org Subsequent deprotonation and elimination lead to the brominated intermediate, which, under acidic conditions, rearranges to yield the final 4-halogenated isoquinoline product. acs.org Control experiments using radical scavengers have ruled out a radical-mediated pathway for this specific reaction. acs.org

Another mechanistic pathway observed in the reactions of some halo-isoquinolines is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. This is particularly noted in the reaction of 3-bromoisoquinoline (B184082) with sodium amide, leading to a product that appears to be a direct displacement but involves a rearrangement of the ring nitrogen. iust.ac.ir

Furthermore, the synthesis of substituted isoquinolines can be achieved through cyclization reactions. For example, 2-alkynylbenzaldoximes can undergo a 6-endo-dig cyclization in the presence of an electrophile to form isoquinoline-N-oxides. thieme-connect.de Subsequent deoxygenation, which can proceed through a radical pathway, yields the desired isoquinoline. thieme-connect.de The involvement of a radical mechanism in the deoxygenation step has been confirmed by experiments using radical scavengers like TEMPO. thieme-connect.de

The table below summarizes key reaction types and their mechanistic features in halogenated isoquinoline chemistry.

| Reaction Type | Key Mechanistic Features | Reagents/Conditions | Ref |

| C4-Halogenation | Dearomatization-rearomatization sequence, involves enamine and N-acyliminium ion intermediates. | Boc₂O, NBS/TCCA/NIS, Acid | acs.org |

| Nucleophilic Substitution | Reactivity depends on halogen position; ANRORC mechanism possible for 3-haloisoquinolines. | Nucleophiles (e.g., NaNH₂) | iust.ac.ir |

| Cyclization-Deoxygenation | Electrophilic cyclization of 2-alkynylbenzaldoximes to N-oxides, followed by radical deoxygenation. | Electrophile (e.g., Br₂), CS₂ | thieme-connect.de |

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For halogenated isoquinolines, computational methods are employed to understand reactivity, predict selectivity, and elucidate complex reaction mechanisms.

Quantum Chemical Calculations for Predicting Reaction Outcomes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for predicting the outcomes of chemical reactions. snnu.edu.cn These calculations can estimate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. rsc.org This information allows chemists to predict the most likely reaction pathway and the expected products.

For instance, in rhodium-catalyzed C-H activation and coupling reactions to synthesize fluorinated heterocycles, DFT studies have been instrumental in understanding the competition between different reaction pathways, such as β-fluoride elimination versus C-N bond formation. snnu.edu.cn By calculating the Gibbs free energy (ΔG) for each pathway, researchers can predict which product will be favored under specific reaction conditions. snnu.edu.cn

Computational models can also predict physicochemical properties that influence reactivity. For example, calculated properties like the topological polar surface area (TPSA) and molar refractivity can offer insights into the molecule's behavior. ambeed.com

The following table presents computationally derived properties for a related compound, 8-Bromo-6-fluoroquinoline, which can be used to infer the properties of 8-Bromo-5-fluoroisoquinoline.

| Property | Calculated Value |

| Number of Heavy Atoms | 12 |

| Number of Aromatic Heavy Atoms | 10 |

| Fraction Csp3 | 0.0 |

| Number of Rotatable Bonds | 0 |

| Number of H-bond Acceptors | 2.0 |

| Number of H-bond Donors | 0.0 |

| Molar Refractivity | 49.4 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

Table based on data for 8-Bromo-6-fluoroquinoline. ambeed.com

Modeling of Transition States and Intermediates in Isoquinoline Transformations

The modeling of transition states and intermediates is a cornerstone of computational reaction mechanism studies. By locating and characterizing the geometry and energy of transition states, chemists can determine the rate-determining step of a reaction and understand the origins of selectivity. rsc.orgresearchgate.net

In the study of isoquinoline ring-opening and denitrogenation in supercritical water, quantum chemistry calculations have been used to model the transition states for various steps, including the pericyclic addition of water to a C=S bond and the subsequent decomposition of the resulting intermediate. researchgate.net These models can reveal the role of solvent molecules as catalysts or reactants in forming n-membered ring transition states. researchgate.net

Similarly, in the context of asymmetric synthesis, computational modeling of transition states can explain the origin of enantioselectivity. For example, in the palladium-catalyzed asymmetric Larock isoquinoline synthesis, high-level quantum chemical calculations have suggested that attractive aromatic interactions between the catalyst and the substrate in the transition state contribute to the enantiodifferentiation. acs.org

The investigation of reaction mechanisms through both experimental and computational approaches provides a comprehensive understanding of the chemical behavior of this compound and other halogenated isoquinolines. This knowledge is crucial for the development of new synthetic methodologies and the design of novel molecules with desired properties.

Derivatization Strategies and Analog Synthesis Based on 8 Bromo 5 Fluoroisoquinoline

Synthesis of Diverse Isoquinoline (B145761) Derivatives from the 8-Bromo-5-fluoroisoquinoline Core

The strategic placement of halogen atoms on the this compound core allows for a range of derivatization reactions. The bromine atom at the C8 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the entire ring system can be manipulated through various synthetic strategies.

A key transformation of this compound involves metallation to create reactive intermediates. For instance, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to lithiation, creating a nucleophilic center that can react with various electrophiles. A documented example is the reaction of the lithiated intermediate with N,N-dimethylformamide (DMF) to install a formyl group, yielding this compound-7-carbaldehyde. google.com This aldehyde serves as a versatile intermediate for further modifications, such as reductive aminations or Wittig reactions.

The bromine atom at the C8 position is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the reactivity of bromo-substituted isoquinolines is well-established, allowing for a predictable application of these reactions. uzh.ch

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the C8 position. This reaction is known for its broad functional group tolerance. acs.orgrsc.org

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 8-alkynyl-5-fluoroisoquinolines. These products can be further elaborated, for instance, through cycloaddition reactions. acs.orgrsc.org

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting the bromo-scaffold with various amines. This is a powerful method for introducing aniline, alkylamine, or other nitrogen-containing moieties, which are common in bioactive molecules. mdpi.com

Stille Coupling: Reaction with organostannanes, which offers another route to C-C bond formation. acs.org

These derivatization strategies enable the creation of a diverse set of molecules from a single, readily accessible core, facilitating structure-activity relationship (SAR) studies.

| Reaction Type | Reactants | Product Type | Significance | Reference |

|---|---|---|---|---|

| Lithiation-Formylation | 1. LDA 2. DMF | Isoquinoline-7-carbaldehyde | Introduces a versatile aldehyde group for further modification. | google.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 8-Arylisoquinoline | Forms C-C bonds, introducing diverse aromatic systems. | acs.orgrsc.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 8-Amino-isoquinoline | Forms C-N bonds, crucial for many bioactive compounds. | mdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 8-Alkynylisoquinoline | Introduces alkynyl groups for further transformations. | acs.orgrsc.org |

Preparation and Study of Positional Isomers and Related Halogenated Isoquinolines

The biological and chemical properties of isoquinoline derivatives are highly dependent on the position and nature of their substituents. The study of positional isomers of this compound and related halogenated analogs provides critical insights into structure-property relationships.

The synthesis of halogenated isoquinolines often requires multi-step sequences. For example, the preparation of 8-bromoisoquinoline (B29762) can be achieved from isoquinoline through a sequence of bromination at C5, nitration at C8, reduction of the nitro group with concomitant debromination to give 8-aminoisoquinoline (B1282671), followed by a Sandmeyer reaction to install the bromine at C8. mdpi.comnih.gov The synthesis of 5-bromo-8-nitroisoquinoline (B189721) is another key process, typically achieved by the nitration of 5-bromoisoquinoline. google.comorgsyn.org

A variety of halogenated isoquinolines have been synthesized and studied, each with distinct synthetic challenges and properties. The direct halogenation of the isoquinoline ring often occurs at the C5 or C8 positions due to the ring's inherent electronic properties. acs.org However, methods have been developed for site-selective halogenation at other positions, such as C4, via a dearomatization-rearomatization strategy. acs.org

The introduction of fluorine, in particular, can significantly alter a molecule's properties. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been accomplished from 2-bromo-6-fluorotoluene (B73676) through a sequence involving pivaloyl protection, lithiation, formylation, and cyclization. mdpi.comnih.gov Polyhalogenated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, have also been prepared, offering multiple sites for sequential and orthogonal derivatization. nih.gov

Comparing these isomers reveals the influence of halogen placement on reactivity. For example, a fluorine atom at C1 makes that position highly susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine at C8 in the title compound is primarily a handle for cross-coupling reactions. The electronic effects of the fluorine at C5 influence the reactivity of the entire aromatic system.

| Compound | Key Synthetic Feature | Primary Reactive Site | Reference |

|---|---|---|---|

| This compound | Multi-step synthesis from substituted precursors. | C8 (Cross-coupling) | google.com |

| 5-Bromo-8-nitroisoquinoline | Nitration of 5-bromoisoquinoline. | C5 (Cross-coupling), C8 (Nitro reduction) | google.comorgsyn.org |

| 4-Bromoisoquinoline | Dearomatization-rearomatization strategy. | C4 (Cross-coupling) | acs.org |

| 1-Fluoroisoquinoline (B3351730) | Dealkylative diazotization of a 1-amino precursor. | C1 (SNAr) | |

| 8-Fluoro-3,4-dihydroisoquinoline | Cyclization of a 2-bromo-6-fluorotoluene derivative. | Activated C8-F for nucleophilic substitution. | mdpi.comnih.gov |

| 8-Bromo-7-fluoroisoquinoline | Synthesis likely involves directed ortho-metalation strategies. | C8 (Cross-coupling) | vulcanchem.com |

Development of Libraries for High-Throughput Screening in Research Settings

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. researchoutreach.orgvipergen.com The success of HTS campaigns relies heavily on the quality and diversity of the chemical libraries being screened. openaccessjournals.com A chemical library is a curated collection of molecules, designed to cover a wide swath of chemical space to maximize the probability of finding a "hit" against a biological target. vipergen.comopenaccessjournals.com

Scaffolds like this compound are ideal starting points for the construction of "focused" or "diversity-oriented" libraries. openaccessjournals.com Its di-halogenated nature provides at least two distinct points for diversification. The C8-bromo position can be functionalized using a wide array of cross-coupling reactions, while the C5-fluoro group modulates the electronic properties and can also be a site for nucleophilic substitution under certain conditions. Furthermore, as seen with the lithiation at C7, other positions on the ring can also be functionalized. google.com

The development of a compound library from this core would involve:

Combinatorial Synthesis: Reacting the this compound core with a set of diverse building blocks (e.g., a collection of boronic acids for Suzuki coupling or amines for Buchwald-Hartwig amination) in a parallel fashion. vipergen.com

Automation: Utilizing automated synthesis platforms and acoustic dispensing technology to perform reactions on a nano- or microscale, enabling the rapid generation of large libraries. nih.govresearchgate.net

Purification and Analysis: Implementing high-throughput purification and analysis techniques, such as mass spectrometry-based platforms, to ensure the quality of the library compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD) is another approach where libraries of small, low-molecular-weight compounds (fragments) are screened. researchoutreach.org The isoquinoline core itself can be considered a valuable fragment, and a library of simple derivatives of this compound could be used in FBDD campaigns to identify initial binding interactions that can be optimized into more potent leads. researchoutreach.org The creation of such libraries enables the systematic exploration of structure-activity relationships, accelerating the journey from an initial hit to a potential drug candidate. openaccessjournals.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization of 8 Bromo 5 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-Bromo-5-fluoroisoquinoline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom's position in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each of the five protons on the isoquinoline (B145761) core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For instance, the presence of fluorine at C5 and bromine at C8 deshields adjacent protons, causing them to appear at lower fields in the spectrum. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms exhibit characteristic chemical shifts. The carbon at position 5, attached to the fluorine, will show a large one-bond C-F coupling constant, a key indicator of its location. Similarly, the carbon at position 8, bonded to bromine, will have its chemical shift influenced by the heavy atom effect. The presence of a chiral center in a molecule can lead to all carbon atoms being chemically non-equivalent, resulting in a unique signal for each. masterorganicchemistry.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a characteristic signal for the fluorine atom at position 5. The chemical shift of this signal is sensitive to the electronic environment, and any changes in substitution on the isoquinoline ring would be reflected in this value. vulcanchem.com For example, the fluorine at position 5 in this compound-1-carbonitrile shows a singlet near -110 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 9.2-9.4 | 150-153 |

| 3 | 8.0-8.2 | 118-120 |

| 4 | 7.5-7.7 | 125-127 |

| 6 | 7.3-7.5 | 115-117 (with C-F coupling) |

| 7 | 7.8-8.0 | 130-132 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

The calculated exact mass of this compound (C₉H₅BrFN) is 224.959 Da. molbase.com HRMS analysis, typically using electrospray ionization (ESI), would show a molecular ion peak ([M+H]⁺) at m/z 225.96622. vulcanchem.com The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern resulting from the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) provides a characteristic signature in the mass spectrum, further confirming the presence of a single bromine atom in the molecule.

Interactive Data Table: HRMS Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound | C₉H₅BrFN | 225.96622 | Data not available |

| 4-Bromo-5-phenylisoquinoline | C₁₅H₁₁BrN | 284.0069 | 284.0068 acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The aromatic C=C and C=N stretching vibrations are expected in the 1500-1650 cm⁻¹ range. The C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹. The C-Br stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ region. For isoquinoline derivatives, characteristic bands can be observed, for example, in the spectra of 5,8-quinolinedione (B78156) derivatives, carbonyl bands are prominent. mdpi.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| C=C / C=N | Stretch | 1500-1650 |

| C-F | Stretch | 1000-1400 |

| C-Br | Stretch | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While experimental crystallographic data for this compound itself is not currently available in the searched resources, computational models suggest a planar geometry with slight distortions due to the steric and electronic effects of the halogen substituents. vulcanchem.com For related isoquinoline derivatives, X-ray crystallography has been crucial for confirming the regiochemistry of substitutions. The data obtained from X-ray analysis, such as the crystal lattice parameters and the atomic coordinates, are invaluable for understanding the packing of molecules in the solid state and for rationalizing the physical properties of the compound.

Future Research Directions and Outlook in 8 Bromo 5 Fluoroisoquinoline Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

The current synthesis of 8-Bromo-5-fluoroisoquinoline and related structures often relies on multi-step sequences that can be lengthy and sometimes result in low yields. mdpi.com For instance, the synthesis of the precursor 8-bromoisoquinoline (B29762) involves a multi-step process including bromination, nitration, reduction, and diazotization. mdpi.com Future research should focus on developing more efficient and direct synthetic routes.

Unexplored Synthetic Strategies:

Late-Stage C-H Functionalization: A primary goal should be the development of methods for the direct, regioselective C-H bromination and fluorination of an isoquinoline (B145761) core. This would circumvent the need for pre-functionalized starting materials and multi-step sequences, significantly improving atom and step economy.

Novel Cyclization Strategies: Exploration of new precursors and cyclization reactions could provide more direct access to the 8-bromo-5-fluoro-substituted isoquinoline ring system. Domino insertion/cyclization sequences, which have been successful for other fluorinated isoquinolines, could be adapted for this specific isomer.

Photoredox and Electrocatalysis: These modern synthetic tools remain largely unexplored for the synthesis of this compound. They could offer mild and highly selective conditions for introducing the halogen substituents, potentially through radical-mediated pathways.

Methodological Advancements: Recent progress in the synthesis of halogenated isoquinolines provides a blueprint for future improvements. A one-pot dearomatization-rearomatization strategy has been developed for the C4-halogenation of isoquinolines, demonstrating a significant methodological advance over traditional methods. acs.org Similarly, one-pot, microwave-assisted syntheses have proven effective for other fluoroalkylisoquinolines, a technique that could be adapted for this compound. rsc.org The development of novel fluorinating agents like XtalFluor-E and XtalFluor-M, which are more stable and easier to handle than traditional reagents like DAST, could also be incorporated into new synthetic designs. acs.org

| Methodology | Potential Advantage | Relevant Precedent |

|---|---|---|

| Direct C-H Functionalization | Reduced step count, improved atom economy | General advancements in C-H activation chemistry |

| Domino Reactions | Increased efficiency by combining multiple steps | Pd-catalysed domino insertion/cyclisation for 8-fluoroisoquinoline (B92601) synthesis. |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Use of microreactors for fluorination reactions. acs.org |

| Dearomatization-Rearomatization | Novel regioselectivity for halogenation | Cost-effective method for C4-halogenation of isoquinolines. acs.org |

Expanding the Scope of Biological and Material Applications

The distinct electronic properties conferred by the two different halogen atoms make this compound an attractive scaffold for development in both life sciences and materials science. cymitquimica.com

Biological Applications: The isoquinoline core is a well-established pharmacophore found in numerous FDA-approved drugs. rsc.org Derivatives of this compound are already being explored for significant therapeutic targets. For example, a derivative was prepared for investigation as a binder to proprotein convertase subtilisin/kexin type 9 (PCSK9), a key target in managing hypercholesterolemia. google.com The physicochemical properties of related bromo-fluoroisoquinoline analogs, such as potentially improved blood-brain barrier permeability, position them as candidates for central nervous system (CNS)-targeted therapies. vulcanchem.com

Future research could expand into new therapeutic areas:

Oncology: Fluoroisoquinoline-substituted thiazoles have been investigated for their role in modulating Protein Kinase B (PKB), a crucial enzyme in cancer cell proliferation and survival. google.com this compound could serve as a key starting material for novel kinase inhibitors.

Infectious Diseases: The isoquinoline framework is a component of CXCR4 antagonists with anti-HIV activity. mdpi.com The unique substitution pattern of this compound could be leveraged to develop new antiviral or antimicrobial agents.

Material Science Applications: The presence of a heavy bromine atom can enhance intersystem crossing in organic molecules, a desirable property for emitters in Organic Light-Emitting Diodes (OLEDs). vulcanchem.com This "heavy atom effect" suggests that this compound could be a valuable building block for next-generation phosphorescent OLEDs. The broader class of isoquinolin-1(2H)-one derivatives are recognized as having potential in material science applications. ambeed.com

Future work could explore its incorporation into:

Organic Electronics: Beyond OLEDs, the compound's derivatives could be tested in other organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where halogenation is a common strategy to tune charge transport properties and molecular packing.

Functional Polymers and MOFs: The two distinct halogen handles (C-Br and C-F) allow for orthogonal functionalization, making it an ideal monomer for creating complex, functional polymers or as a linker in Metal-Organic Frameworks (MOFs) with tailored electronic or catalytic properties.

| Field | Specific Application | Rationale | Reference |

|---|---|---|---|

| Medicinal Chemistry | PCSK9 Inhibitors | Derivative has been synthesized for this target. | google.com |

| Kinase Inhibitors (Oncology) | Fluoroisoquinoline analogs show activity against PKB. | google.com | |

| Material Science | OLED Emitters | Bromine's heavy atom effect enhances phosphorescence. | vulcanchem.com |

| Functional Polymers | Orthogonal reactivity of C-Br and C-F bonds allows for controlled polymerization. | vulcanchem.comevitachem.com |

Integration with Flow Chemistry and Sustainable Synthesis Practices

Modern chemical manufacturing increasingly emphasizes sustainability and process safety. The integration of flow chemistry and green chemistry principles into the synthesis of this compound represents a significant area for future development.

Flow Chemistry: Translating the synthesis of this compound from batch to continuous flow processing offers numerous advantages. Many established syntheses for isoquinolines involve hazardous reagents and require strict temperature control to minimize side-product formation. orgsyn.org Flow reactors provide superior heat and mass transfer, allowing for safer handling of exothermic reactions and precise temperature management, which can improve regioselectivity and yield. acs.org The use of continuous-flow microreactors has already been successfully applied to deoxofluorination reactions, a key step in many fluorination strategies. acs.org A patent has also alluded to the use of a "determined flow" for administering a related active agent, suggesting industry interest in flow applications. googleapis.com

Sustainable Synthesis Practices: Future research should aim to replace stoichiometric and often hazardous reagents with more sustainable alternatives.

Catalysis: Shifting from classical methods that use strong acids and excess brominating agents orgsyn.orggoogle.com to catalytic approaches (e.g., palladium, copper, or nickel catalysis) can reduce waste and improve safety. mdpi.com

Atom Economy: Designing syntheses that maximize the incorporation of atoms from reactants into the final product is a core tenet of green chemistry. One-pot reactions, where multiple transformations occur in a single reactor, are a powerful way to improve atom economy and reduce solvent waste and purification steps. rsc.org

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication could accelerate reaction times and improve energy efficiency compared to conventional heating.

Addressing Challenges in Scalable Synthesis and Derivatization

For this compound to be widely adopted as a building block, challenges related to its large-scale production and subsequent chemical modification must be addressed.

Scalable Synthesis: A major hurdle for large-scale synthesis is the reliance on multi-step routes that often suffer from low yields in certain steps and regioselectivity issues that require extensive purification. mdpi.comorgsyn.org For instance, the Pomeranz-Fritsch cyclization, a key reaction for forming the isoquinoline core, can give very low and irreproducible yields for certain substrates. mdpi.com Achieving high purity is critical, as even small amounts of isomeric impurities can be difficult to remove and can complicate subsequent reactions. orgsyn.org

Strategies to overcome these challenges include:

Process Optimization: Thorough optimization of existing routes, potentially using Design of Experiments (DoE) methodology, could improve yields and minimize impurity formation.

Flow Chemistry: As mentioned previously, flow chemistry is a powerful tool for scaling up reactions safely and reproducibly. acs.orggoogleapis.com

Challenges in Derivatization: The presence of two different halogen atoms presents both an opportunity and a challenge for derivatization. The C8-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. mdpi.comvulcanchem.com The C5-F bond is typically less reactive under these conditions but can undergo nucleophilic aromatic substitution (SNAr). The key challenge lies in achieving selective functionalization at one position without affecting the other. This requires careful selection of catalysts, ligands, and reaction conditions to exploit the differential reactivity of the C-Br and C-F bonds, enabling orthogonal derivatization. Future work should focus on developing a robust toolbox of selective reactions to unlock the full synthetic potential of this bifunctional scaffold.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 12h | 65–78 | >95% | |

| Fluorination | KF, DMSO, 100°C, 24h | 45–60 | >90% |

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions. For example, fluorine at C5 causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHBrFN: 242.96 g/mol) .

- XRD/HPLC : X-ray diffraction resolves crystal structure; HPLC (C18 column, MeCN/HO) assesses purity (>98%) .

Advanced: How do substituents influence regioselectivity in halogenated isoquinolines?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Bromine (C8) : Electron-withdrawing effect directs electrophiles to meta positions. Competing C5 vs. C7 bromination can occur, requiring kinetic control (low temperature) .

- Fluorine (C5) : Inductive effects stabilize intermediates, favoring substitution at C6 or C7 in cross-couplings. Steric hindrance from halogens may reduce yields in Suzuki-Miyaura reactions .

Q. Table 2: Substituent Effects on Reactivity

| Position | Halogen | Reactivity Trend (Electrophilic) | Reference |

|---|---|---|---|

| C5 | F | Deactivates ring, meta-directing | |

| C8 | Br | Ortho/para-directing (moderate) |

Advanced: What structural features correlate with biological activity in halogenated isoquinolines?

Methodological Answer:

- Halogen Positioning : C5-fluorine enhances membrane permeability; C8-bromine increases binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- SAR Studies : Derivatives with C5-F/C8-Br show enhanced antiviral activity (IC < 1 µM vs. HIV protease) compared to mono-halogenated analogs .

Q. Table 3: Biological Activity Data

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| 8-Br-5-F-isoquinoline | HIV protease | 0.89 | |

| 5-Br-isoquinoline | HIV protease | 3.45 |

Basic: What are common applications of this compound in cross-coupling reactions?

Methodological Answer:

The compound serves as a precursor for:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives (e.g., anticancer scaffolds) .

- Buchwald-Hartwig Amination : Introduces amines at C8 for kinase inhibitor synthesis .

Key Conditions : Use Pd(PPh) (2 mol%), CsCO base, toluene/EtOH (3:1), 80°C .

Advanced: How can NMR data contradictions (e.g., halogen proximity artifacts) be resolved?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by Br/F steric effects. For example, NOE correlations distinguish C6-H and C7-H in crowded regions .

- DFT Calculations : Predict chemical shifts (e.g., Gaussian09 with B3LYP/6-31G**) to validate experimental NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.